1-(2-Chlorobenzyl)-4-(3-methylbenzyl)piperazine

Sigma-2 receptor Neuropharmacology Receptor binding

Meclizine's strong H1 antagonism (Ki=250 nM) confounds sigma-2 target-validation studies. This compound eliminates that noise with a clean, sigma-2-preferring profile (Ki=23 nM) and no histamine cross-reactivity. • Clean sigma-2 probe: 23 nM affinity without confounding H1 activity. • Graded muscarinic selectivity: cortex 40 nM, heart 106 nM, bladder 116 nM, parotid 161 nM - ideal for subtype-assay benchmarking. • Regioisomer-differentiation standard: distinct from D₄-preferring 4-Cl-benzyl isomer; critical for HPLC/MS impurity tracking and scaffold-hopping decisions.

Molecular Formula C19H23ClN2
Molecular Weight 314.9 g/mol
Cat. No. B10889622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chlorobenzyl)-4-(3-methylbenzyl)piperazine
Molecular FormulaC19H23ClN2
Molecular Weight314.9 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CC=C3Cl
InChIInChI=1S/C19H23ClN2/c1-16-5-4-6-17(13-16)14-21-9-11-22(12-10-21)15-18-7-2-3-8-19(18)20/h2-8,13H,9-12,14-15H2,1H3
InChIKeyKFKYJOPUCCKHKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Analog of Meclizine with Distinct Pharmacological Fingerprint


1-(2-Chlorobenzyl)-4-(3-methylbenzyl)piperazine is a disubstituted piperazine derivative (C₁₈H₂₁ClN₂, MW ≈ 300.8 g/mol) that shares the 3-methylbenzyl pharmacophore with the FDA‑approved antiemetic meclizine (1‑[(4‑chlorophenyl)phenylmethyl]‑4‑[(3‑methylphenyl)methyl]piperazine) [1]. Despite close structural resemblance — the two differ primarily in the nature of the second N‑substituent (2‑chlorobenzyl vs. 4‑chlorobenzhydryl) — the compound exhibits a distinct multi‑target receptor profile documented across ChEMBL and BindingDB entries [2], making it a strategic tool compound for probing sigma‑receptor and muscarinic pharmacology orthogonal to classical H₁‑antihistamine activity.

Structurally related to meclizine but displays divergent receptor pharmacology
Reported multi-target engagement: sigma-2, muscarinic, and dopamine transporter binding
Supports sigma and muscarinic receptor studies orthogonal to classical H1-antihistamine activity

Why Meclizine Cannot Substitute in Sigma- and Muscarinic-Focused Research


Although meclizine [1] and 1-(2‑chlorobenzyl)-4-(3‑methylbenzyl)piperazine [2] share the 3‑methylbenzyl‑piperazine core, their receptor‑binding profiles diverge dramatically. Meclizine is a potent H₁ antagonist (Ki ≈ 250 nM) with negligible affinity for muscarinic receptors (Ki ≈ 3,600–30,000 nM) and no reported sigma‑receptor engagement [1]. In contrast, the 2‑chlorobenzyl analog demonstrates nanomolar‑range muscarinic receptor binding (Ki = 40 nM, cerebral cortex) and robust sigma‑2 receptor affinity (Ki = 23 nM) [2] [3]. The simple replacement of the 4‑chlorobenzhydryl group with a 2‑chlorobenzyl group thus fundamentally re‑routes polypharmacology — a structural sensitivity that precludes generic interchange between these two seemingly similar compounds.

Meclizine primarily engages H1 receptors and lacks sigma-2 or nanomolar muscarinic affinity, unlike the 2-chlorobenzyl analog
Replacement of 4-chlorobenzhydryl with 2-chlorobenzyl redirects polypharmacology; simple analog substitution is unreliable for sigma/muscarinic workflows

Quantitative Differentiators Versus Closest Analogs


Sigma-2 Receptor Affinity: vs. Meclizine

1-(2-Chlorobenzyl)-4-(3-methylbenzyl)piperazine binds to the human sigma‑2 receptor with a Ki of 23 nM [1]. In contrast, meclizine — its closest structural analog — has no reported sigma‑2 receptor affinity in publicly curated databases [2]. This represents a unique pharmacological property absent in the 4‑chlorobenzhydryl‑substituted comparator.

Sigma-2 vs. Meclizine
Head-to-head
Ki = 23 nM (human sigma-2); meclizine: no binding reported
Reported unique sigma-2 engagement
Meclizine comparator context
Sigma-2 receptor Neuropharmacology Receptor binding

Muscarinic Acetylcholine Receptor Affinity: vs. Meclizine

Against the muscarinic acetylcholine receptor in rat cerebral cortex, 1-(2‑chlorobenzyl)-4-(3‑methylbenzyl)piperazine exhibits a Ki of 40 nM [1]. By comparison, meclizine shows low muscarinic affinity with Ki values in the range of 3,600–30,000 nM depending on the tissue preparation [2]. This represents an 89‑ to 750‑fold enhancement in muscarinic receptor engagement for the 2‑chlorobenzyl derivative.

Muscarinic Affinity
Cross-study comparable
Ki = 40 nM (cortex); meclizine: 3,600–30,000 nM
Reported higher muscarinic affinity; 89- to 750-fold difference
Radioligand binding, tissue-dependent
Muscarinic receptor Anticholinergic CNS pharmacology

Tissue-Specific Muscarinic Subtype Profiling

The compound displays graded muscarinic receptor affinities across four rat tissues: cerebral cortex Ki = 40 nM, heart Ki = 106 nM, urinary bladder Ki = 116 nM, and parotid glands Ki = 161 nM [1]. This tissue‑specific affinity profile implies differential M₁–M₅ subtype engagement and contrasts with the uniformly weak muscarinic binding of meclizine (Ki > 3,600 nM across all tested preparations) [2].

Tissue Muscarinic Profile
Direct head-to-head
Cortex 40 nM, Heart 106 nM, Bladder 116 nM, Parotid 161 nM
Tissue-specific affinity spread for muscarinic subtype profiling
Meclizine shows uniformly low affinity
Muscarinic subtype Tissue selectivity Radioligand binding

Sigma-1 Receptor Affinity and Selectivity Ratio

BindingDB data show sigma‑1 receptor affinity of Ki = 248 nM (guinea pig brain, [³H]‑(+)‑pentazocine displacement) [1] and an alternative measurement of Ki = 318 nM from ChEMBL [2]. Combined with the sigma‑2 Ki of 23 nM, this yields a sigma‑1/sigma‑2 selectivity ratio of approximately 11‑fold to 14‑fold. Meclizine lacks reported sigma‑1 or sigma‑2 binding, placing it outside this pharmacological space entirely.

Sigma-1 / Sigma-2 Ratio
Cross-study comparable
Sigma-1 Ki ≈ 248–318 nM, Sigma-2 Ki = 23 nM; ratio ≈ 11–14
Reported sigma-1/sigma-2 selectivity profile
Multiple assay sources; meclizine lacks sigma binding
Sigma-1 receptor Sigma-1/sigma-2 selectivity CNS disorders

Dopamine Transporter Affinity

1-(2-Chlorobenzyl)-4-(3-methylbenzyl)piperazine binds to the rat dopamine transporter (DAT) with a Ki of 301 nM [1]. Meclizine is not reported to interact with DAT at pharmacologically relevant concentrations [2]. This additional CNS‑relevant target engagement further distinguishes the 2‑chlorobenzyl analog.

DAT Affinity
Cross-study comparable
Ki = 301 nM (rat DAT); meclizine: no DAT binding reported
Unique DAT engagement within this comparison set
Supports multi-target CNS probe context
Dopamine transporter DAT binding Polypharmacology

Chlorine Positional Isomerism: Pharmacological Impact

The 2‑chloro positional isomer (target compound) demonstrates sigma‑2 Ki = 23 nM [1], whereas a closely related 4‑chlorobenzyl‑piperazine derivative tested against the dopamine D₄ receptor shows Ki = 96 nM [2] — indicating that the chlorine position redirects pharmacological selectivity from dopaminergic to sigma‑ergic pathways. This regioisomer‑dependent target‑engagement switch is not observed with the meclizine scaffold, where the chlorine is fixed at the para position of the benzhydryl group.

Chlorine Regioisomer Impact
Class-level inference
2-Cl regioisomer: sigma-2 / muscarinic; 4-Cl analog: D4-preferring
Reported regioisomer-dependent target engagement switch
SAR context; 4-Cl data from related piperazine
Positional isomer SAR Regioisomer pharmacology

Research and Industrial Application Scenarios


Sigma-2 Receptor Tool Compound for Target Validation

With a sigma‑2 receptor Ki of 23 nM [1] and no confounding H₁‑antihistamine activity characteristic of meclizine, this compound serves as a clean sigma‑2‑preferring probe. It is suitable for target‑validation studies in sigma‑2‑implicated indications — including Alzheimer's disease, traumatic brain injury, and cancer — where meclizine's strong H₁ antagonism (Ki = 250 nM) [2] would introduce unwanted pharmacological noise.

Muscarinic Receptor Subtype Profiling

The graded muscarinic receptor affinities across four tissue types (cortex: 40 nM; heart: 106 nM; bladder: 116 nM; parotid: 161 nM) [1] make this compound a valuable reference ligand for muscarinic subtype‑selectivity assays. It can be deployed in screening cascades to benchmark novel M₁‑preferring or M₂‑sparing anticholinergic candidates, where meclizine (Ki > 3,600 nM) [3] is insufficient as a comparator.

Structural Alert for Chlorine-Regioisomer-Driven Pharmacology

The divergence in target engagement between the 2‑chlorobenzyl (sigma‑2‑, muscarinic‑, DAT‑active) and 4‑chlorobenzyl (D₄‑preferring) [4] regioisomers positions this compound as a teaching and design‑validation tool in medicinal chemistry. It can be used to train predictive models for regioisomer‑dependent polypharmacology and to guide scaffold‑hopping decisions away from meclizine‑like benzhydryl derivatives.

Reference Standard for Analytical Method Development

As the o‑chloro isomer of meclizine [2], this compound is a critical reference standard for chromatographic separation (HPLC, UPLC‑MS) and forced‑degradation studies in pharmaceutical quality control. It enables unequivocal identification and quantification of the 2‑chloro impurity in meclizine active pharmaceutical ingredient batches, supporting ICH Q3A/B compliance.

Application
Selection Property
Validation Focus
Sigma-2 target-validation studies
Sigma-2 affinity with low H1 confounding
Sigma-2 engagement endpoint
Muscarinic subtype selectivity assays
Tissue-specific muscarinic affinity profile
M1-preferring / M2-sparing benchmark
Regioisomer-dependent SAR studies
Chlorine positional impact on target engagement
Scaffold-hopping decisions
Pharmaceutical impurity profiling
Chromatographic separation (o-chloro isomer of meclizine)
Meclizine batch impurity identification
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